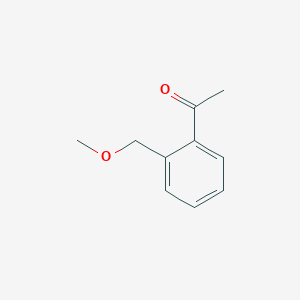

1-(2-(Methoxymethyl)phenyl)ethanone

Description

BenchChem offers high-quality 1-(2-(Methoxymethyl)phenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Methoxymethyl)phenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[2-(methoxymethyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(11)10-6-4-3-5-9(10)7-12-2/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMBVASJMYOOFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide to 1-(2-(Methoxymethyl)phenyl)ethanone (CAS 24807-47-4): Synthesis, Physicochemical Profiling, and Applications in Advanced Organic Synthesis

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, ortho-substituted acetophenones serve as highly versatile building blocks. 1-(2-(Methoxymethyl)phenyl)ethanone (CAS 24807-47-4) [1] stands out due to its unique structural duality: it possesses a highly electrophilic acetyl group paired with a sterically demanding, oxygen-rich methoxymethyl ether at the ortho position. This technical whitepaper explores the physicochemical properties, strategic synthesis, and downstream applications of this compound, providing researchers with a self-validating protocol for its preparation and utilization in heterocyclic scaffold generation.

Physicochemical Profiling & Structural Implications

The reactivity of 1-(2-(Methoxymethyl)phenyl)ethanone is fundamentally governed by the steric and electronic interplay between its two ortho substituents. The bulky methoxymethyl group forces the acetyl moiety slightly out of the plane of the aromatic ring, which subtly reduces the conjugation of the ketone with the pi-system. This conformational twist increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the ether oxygen can act as a potent directing group (DG) for transition-metal-catalyzed C-H functionalization.

Quantitative Data Summary

| Property | Value | Structural/Practical Implication |

| Chemical Name | 1-(2-(Methoxymethyl)phenyl)ethanone | Standard IUPAC nomenclature. |

| CAS Registry Number | 24807-47-4 | Unique identifier for procurement and literature search [1]. |

| Molecular Formula | C₁₀H₁₂O₂ | Indicates a high degree of unsaturation suitable for cyclization. |

| Molecular Weight | 164.20 g/mol | Low molecular weight, ideal for early-stage fragment-based design. |

| Appearance | Colorless to light yellow liquid | Facilitates easy handling and transfer via syringe techniques. |

| SMILES | COCc1ccccc1C(=O)C | Useful for computational modeling and docking studies. |

| Storage Temperature | 2–8 °C | Prevents slow auto-oxidation or polymerization over time. |

Strategic Synthesis Design: Overcoming Regioselectivity

A naive approach to synthesizing 1-(2-(Methoxymethyl)phenyl)ethanone might involve the radical bromination of 2-methylacetophenone followed by nucleophilic substitution with sodium methoxide. However, this route is fundamentally flawed. The alpha-protons of the ketone are highly acidic, and radical bromination (e.g., using NBS/AIBN) will inevitably lead to a complex mixture of benzylic and alpha-brominated products (phenacyl bromides).

The Authoritative Route: To ensure absolute regiocontrol, the optimal synthetic strategy relies on the lithium-halogen exchange of 1-bromo-2-(methoxymethyl)benzene (CAS 52711-30-5) [2], followed by targeted acylation. To prevent the highly reactive aryllithium intermediate from adding twice to the acylating agent (which would yield an unwanted tertiary alcohol), the acylation is performed using N-methoxy-N-methylacetamide (Weinreb amide, CAS 78191-00-1) [3].

Causality: The Weinreb amide forms a stable, five-membered cyclic chelate with the lithium ion. This chelate traps the tetrahedral intermediate, preventing it from collapsing into a reactive ketone until the reaction is deliberately quenched with an aqueous acid.

Synthetic workflow and downstream application of CAS 24807-47-4.

Experimental Protocol: Self-Validating Synthesis

This protocol is designed as a self-validating system. Visual cues and specific temperature controls are embedded to ensure the researcher can verify the success of each mechanistic step in real-time.

Reagents Required

-

Starting Material: 1-Bromo-2-(methoxymethyl)benzene (1.0 eq, 10 mmol, 2.01 g)

-

Lithiation Agent: n-Butyllithium (2.5 M in hexanes) (1.05 eq, 10.5 mmol, 4.2 mL)

-

Acylating Agent: N-Methoxy-N-methylacetamide (1.2 eq, 12 mmol, 1.24 g)

-

Solvent: Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Methodology

-

System Preparation: Flame-dry a 100 mL Schlenk flask under a continuous flow of argon. Add the 1-bromo-2-(methoxymethyl)benzene and anhydrous THF.

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

-

Causality: Cryogenic temperatures are mandatory to stabilize the transient aryllithium species and prevent Wurtz-Fittig-type homocoupling or proton abstraction from the solvent.

-

-

Lithium-Halogen Exchange: Add the n-BuLi solution dropwise via syringe over 10 minutes. Stir the mixture for 30 minutes at -78 °C.

-

Validation Check: The solution will transition from colorless to a pale yellow tint, confirming the successful generation of the aryllithium intermediate.

-

-

Chelate-Controlled Acylation: Add the N-methoxy-N-methylacetamide dropwise. Stir the reaction for 1 hour at -78 °C.

-

Causality: The slow addition prevents localized exothermic spikes that could prematurely collapse the Weinreb chelate.

-

-

Controlled Warming & Quench: Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes. Quench the reaction by carefully injecting 20 mL of saturated aqueous NH₄Cl.

-

Validation Check: The addition of NH₄Cl breaks the lithium chelate, releasing the ketone. A biphasic mixture will form, and the yellow tint should dissipate.

-

-

Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the pure product as a clear liquid.

Downstream Applications in Drug Discovery

The true value of 1-(2-(Methoxymethyl)phenyl)ethanone lies in its downstream utility for synthesizing privileged pharmaceutical scaffolds:

-

Isobenzofuran Generation: The methoxymethyl ether can be selectively cleaved using Boron Tribromide (BBr₃) to yield 1-(2-(hydroxymethyl)phenyl)ethanone. Upon acid-catalyzed cyclodehydration, this intermediate forms highly reactive isobenzofurans, which serve as exceptional dienes in Diels-Alder cycloadditions for complex polycyclic drug synthesis.

-

Indole and Isoquinoline Scaffolds: The ketone moiety readily undergoes reductive amination. The resulting amine can be subjected to intramolecular cyclization (often requiring Lewis acid catalysis to activate the ether leaving group), yielding highly substituted indoles or isoquinolines depending on the amine chain length.

-

Directed C-H Activation: The lone pairs on the ether oxygen can coordinate with Palladium(II) or Ruthenium(II) catalysts, directing C-H activation to the adjacent unsubstituted aromatic positions, allowing for late-stage functionalization.

References

Mechanistic Dynamics and Synthetic Utility of Ortho-Substituted Acetophenones

Executive Summary

This technical guide analyzes the photochemical distinctiveness of ortho-substituted acetophenones. Unlike their para or meta counterparts, these molecules undergo rapid intramolecular hydrogen abstraction due to the proximity of the ortho-substituent to the excited carbonyl oxygen. This phenomenon drives two distinct but industrially vital pathways: Photoenolization (in o-alkyl derivatives) and Photocleavage (in o-nitro derivatives). This guide details the mechanistic bifurcation, kinetic parameters, and experimental protocols for characterizing these transient species using Laser Flash Photolysis (LFP).

The Mechanistic Core: Photoenolization vs. Photocleavage

The photochemical fate of an ortho-substituted acetophenone is dictated by the nature of the substituent (

Ortho-Alkyl Acetophenones: The Photoenolization Cycle

When

-

Excitation: Irradiation (

) promotes the ketone to the singlet excited state ( -

Abstraction: The triplet carbonyl oxygen abstracts a

-hydrogen from the ortho-alkyl group. This is favored by the specific geometry of the ortho position, often occurring with rate constants -

Biradical Formation: A 1,4-biradical intermediate is formed.[1]

-

Bifurcation: The biradical decays into two photoenol isomers:

-

Z-Enol (Syn): Short-lived (

s scale).[2] The hydroxyl group is chelated to the aromatic ring. It rapidly reverts to the parent ketone via a 1,5-sigmatropic hydrogen shift. -

E-Enol (Anti): Long-lived (ms scale).[2] Sterically prevented from immediate re-ketonization. This species can be trapped by dienophiles (Diels-Alder) to form functionalized tetralins or indanones.

-

Ortho-Nitro Acetophenones: The Caging Mechanism

When

-

Excitation: Excitation leads to an

triplet state.[1] -

Abstraction: The excited nitro group abstracts a benzylic hydrogen, forming an aci-nitro intermediate.[3]

-

Collapse: The aci-nitro species rearranges to a cyclic isoxazole or hemiacetal intermediate, eventually hydrolyzing to release the "caged" leaving group (LG) and a nitroso-ketone byproduct.

Visualizing the Pathways

Diagram 1: Photoenolization Dynamics of o-Methylacetophenone

This diagram illustrates the reversible cycle of alkyl derivatives, highlighting the critical Z/E isomer split.

Caption: The photoenolization cycle showing the bifurcation into short-lived Z-enols and trapable E-enols.

Diagram 2: Photocleavage of o-Nitrobenzyl Caged Compounds

This diagram details the irreversible release mechanism used in drug development.

Caption: Mechanism of photolytic release (uncaging) via the aci-nitro intermediate.

Quantitative Data: Kinetic Parameters

The following table summarizes kinetic data for o-methylacetophenone, demonstrating the solvent dependence of the Z-enol lifetime. This data is critical for researchers designing trapping experiments; in polar solvents, the Z-enol lives longer, but the E-enol is the primary synthetic target.

| Solvent | Mechanism Note | |||

| Cyclohexane | ~3 | Fast reketonization due to lack of H-bonding stabilization. | ||

| Benzene | ~3 | Non-polar aromatic stabilization. | ||

| Acetonitrile | < 1 | Polar aprotic; stabilizes the dipolar Z-enol slightly. | ||

| Methanol | < 1 | Critical: H-bonding significantly retards Z-enol reketonization. |

Data synthesized from Wagner et al. and Scaiano et al. (See References).

Experimental Protocol: Nanosecond Laser Flash Photolysis (LFP)

Objective: To detect and resolve the transient absorption spectra of the triplet state and the resulting photoenols.

System Validation (Self-Correction): Before measuring unknowns, the system must be validated using a standard actinometer (e.g., Benzophenone in benzene) to ensure the laser energy and detector response are linear and calibrated.

Step-by-Step Methodology

-

Sample Preparation (The Oxygen Check):

-

Dissolve the ortho-substituted acetophenone in spectro-grade solvent (Absorbance at excitation wavelength should be

OD). -

Critical Step: Degas the solution with Argon or Nitrogen for at least 20 minutes.

-

Why? Oxygen quenches triplet states at diffusion-controlled rates (

). Failure to degas will result in a vanishingly short triplet lifetime, masking the hydrogen abstraction process.

-

-

Excitation Configuration:

-

Pump Source: Nd:YAG laser (3rd harmonic at 355 nm or 4th at 266 nm).

-

Pulse Width: 4–6 ns (Must be shorter than the lifetime of the species being measured).

-

Energy: 10–20 mJ/pulse. Note: High energy can cause biphotonic ionization; perform a power dependence check.

-

-

Detection (Transient Absorption):

-

Align the probe beam (Pulsed Xenon lamp) orthogonal to the laser beam.

-

Set the monochromator to 320–450 nm (typical absorption window for these transients).

-

Record the change in optical density (

) over time using a digital oscilloscope.[4]

-

-

Data Analysis:

-

Triplet Decay: Fit the initial fast decay (ns scale) to a first-order exponential to determine

. -

Enol Growth/Decay: Look for a residual signal that grows in as the triplet decays (or appears instantly within the pulse width). The long-lived component (ms scale) corresponds to the E-enol.

-

References

-

Wagner, P. J., & Chen, C. P. (1976). Effects of methyl substitution on the photoreactivity of phenyl ketones.[1][5] Journal of the American Chemical Society.[5] Link

-

Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Authoritative Text on Photoenolization Mechanisms). Link

-

Scaiano, J. C. (1980). Solvent effects in the photochemistry of o-methylacetophenone. Chemical Physics Letters. Link

-

Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. (Review of Caged Compounds). Link

-

Corrie, J. E. T., et al. (2005). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods. Link

Sources

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. Steric Demand and Rate-determining Step for Photoenolization of Di-ortho-substituted Acetophenone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reverse Engineering Caged Compounds: Design Principles for their Application in Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. opt-ron.com [opt-ron.com]

- 5. scilit.com [scilit.com]

Strategic Management of Benzylic Ethers in Aromatic Ketone Synthesis: Stability, Cleavage, and Orthogonality

Introduction

In the synthesis of complex aromatic ketones, the selection and management of protecting groups is a delicate balancing act. Benzylic ethers (Bn ethers) are ubiquitous in organic synthesis due to their straightforward installation and robust stability under a wide range of basic and nucleophilic conditions (1)[1]. However, their behavior in the presence of Lewis acids (during Friedel-Crafts acylation) and oxidizing agents (during late-stage functionalization) requires rigorous mechanistic understanding. This technical guide provides a deep dive into the causality behind benzylic ether stability, offering self-validating protocols for their orthogonal management in aromatic ketone synthesis.

Mechanistic Causality: Lewis Acid Vulnerability vs. Stability

Aromatic ketone synthesis frequently relies on Friedel-Crafts acylation. A critical failure point in these workflows is the unintended cleavage or activation of benzylic ethers.

-

The Causality of Cleavage: Strong Lewis acids, such as

or -

Mitigation Strategy: To preserve the benzyl ether during aromatic ketone synthesis, chemists must attenuate the Lewis acidity. Using milder Lewis acids (e.g.,

) or employing alternative acylation methods (such as the addition of Grignard reagents to Weinreb amides) prevents premature C-O bond activation while still allowing carbonyl formation.

Oxidative Lability: Direct Conversion to Aromatic Ketones

While benzylic ethers are traditionally removed via hydrogenolysis (e.g.,

-

DDQ Oxidation: In electron-rich aromatic systems, benzylic ethers can be directly oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This pathway proceeds via a charge-transfer complex, followed by hydride abstraction to form an oxocarbenium ion. Subsequent hydrolysis yields the corresponding aromatic aldehyde or ketone. This strategy dramatically shortens synthetic sequences, as demonstrated in the total synthesis of (+)-Schweinfurthins B and E (3)[3].

-

Transition-Metal Catalyzed Oxidation: Recent advancements utilize vanadium-catalyzed oxidative debenzylation using co-oxidants like phenyl iodonium bis(trifluoroacetate) (PIFA). This system allows for the direct synthesis of ketones from benzyl ethers at parts-per-million catalyst loadings, showcasing high chemoselectivity (4)[4].

Quantitative Data: Protecting Group Orthogonality

To facilitate experimental design, the following table summarizes the quantitative stability and cleavage outcomes of benzylic ethers compared to common alternatives during aromatic ketone synthesis.

| Protecting Group | Friedel-Crafts Acylation ( | Oxidative Cleavage (DDQ, | Hydrogenolysis ( |

| Benzyl Ether (Bn) | < 10% Intact (C-O Activation) | > 90% Conversion to Carbonyl | > 95% Cleavage to Phenol |

| p-Methoxybenzyl (PMB) | 0% Intact (Highly Labile) | > 95% Conversion to Carbonyl | > 95% Cleavage to Phenol |

| Silyl Ether (TBDPS) | > 95% Intact (Sterically Shielded) | > 95% Intact | > 95% Intact |

| Methyl Ether (Me) | > 90% Intact | > 95% Intact | > 95% Intact |

Visualizing the Reaction Logic

The following diagram illustrates the divergent pathways of benzylic ethers under different synthetic conditions, emphasizing the mechanistic bifurcation between stability, deprotection, and direct ketone formation.

Caption: Divergent reactivity pathways of benzylic ethers in aromatic ketone synthesis.

Self-Validating Experimental Protocols

Protocol A: Mild Friedel-Crafts Acylation Preserving Benzylic Ethers

Causality Check: Strong Lewis acids (

-

Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve the benzyl-protected arene (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

-

Activation: Add the acyl chloride (1.2 equiv) dropwise at

. -

Catalysis: Introduce anhydrous

(1.5 equiv) in portions. The suspension will slowly turn homogeneous as the active electrophilic complex forms. -

Reaction & Monitoring: Stir at room temperature for 4-6 hours. Monitor via Thin Layer Chromatography (TLC).

-

Self-Validation Step: The absence of a highly polar baseline spot (which would indicate a deprotected free phenol) confirms the stability of the benzyl ether.

-

-

Quench & Workup: Quench the reaction carefully with saturated aqueous

at

Protocol B: Direct Oxidative Cleavage of Benzylic Ethers to Aromatic Ketones

Causality Check: Instead of a traditional two-step deprotection-oxidation sequence, DDQ acts as a hydride acceptor, exploiting the electron density of the benzylic position to form an oxocarbenium intermediate. The biphasic system is strictly required because water must subsequently hydrolyze the oxocarbenium to the ketone.

-

Preparation: Dissolve the benzylic ether (1.0 equiv) in a 9:1 mixture of DCM and

(0.1 M). -

Oxidation: Add DDQ (1.5 equiv) in a single portion at room temperature. The solution will immediately turn deep red/brown, indicating the formation of the charge-transfer complex.

-

Reaction & Monitoring: Stir vigorously for 1-2 hours.

-

Self-Validation Step: The precipitation of 2,3-dichloro-5,6-dicyano-1,4-hydroquinone (DDHQ) as an off-white, insoluble solid indicates successful hydride transfer and reaction progression.

-

-

Workup: Filter the suspension through a pad of Celite to remove the precipitated DDHQ. Wash the filtrate with saturated aqueous

(3x) to remove residual DDQ, dry over

References

-

Oxford Learning Link. "Appendix 6: Protecting groups." Oxford University Press. 1

-

Wang, B.-Q., et al. "Benzylation of arenes through FeCl3-catalyzed Friedel–Crafts reaction via C–O activation of benzyl ether." Tetrahedron Letters, ResearchGate. 2

-

Neighbors, J. D., et al. "Total Synthesis of (+)-Schweinfurthins B and E." The Journal of Organic Chemistry, ACS Publications. 3

-

ResearchGate. "Vanadium-Catalyzed Oxidative Debenzylation of O-Benzyl Ethers at ppm Level." ResearchGate. 4

Sources

Conformational Analysis of Ortho-Substituted Acetophenones: An NMR Spectroscopic Guide

Executive Summary

In drug discovery, the acetophenone moiety serves as a critical pharmacophore, functioning as a scaffold for various kinase inhibitors and CNS-active agents. However, the bioactivity of these derivatives is strictly governed by their three-dimensional conformation. Substituents at the ortho-position introduce a dichotomy of forces: Steric Inhibition of Resonance (SIR) , which forces the carbonyl out of planarity, and Intramolecular Hydrogen Bonding (IMHB) , which locks the molecule in a planar, pseudo-cyclic conformation.

This guide provides a rigorous NMR framework to distinguish these states. We move beyond basic assignment to dynamic conformational analysis, utilizing

Part 1: The Theoretical Framework (SIR vs. IMHB)

The "Ortho-Effect" in acetophenones is not a singular phenomenon but a competition between steric repulsion and electronic stabilization.

-

Steric Inhibition of Resonance (SIR):

-

Mechanism: Bulky ortho-substituents (e.g., -CH

, -NO -

Consequence: To relieve strain, the C(O)-CH

bond rotates out of the plane of the benzene ring. This breaks the -

NMR Signature: Loss of conjugation alters the electron density at the carbonyl carbon, resulting in a characteristic downfield shift (deshielding) closer to aliphatic ketone values.

-

-

Intramolecular Hydrogen Bonding (IMHB):

-

Mechanism: Substituents with hydrogen bond donor capability (e.g., -OH, -NH

) at the ortho-position form a stable 6-membered pseudo-ring with the carbonyl oxygen. -

Consequence: This "locks" the molecule in a planar conformation, maximizing conjugation and altering the magnetic environment of the bridging proton.

-

NMR Signature: Extreme deshielding of the hydroxyl/amino proton and significant shifts in the carbonyl carbon due to electron withdrawal by the H-bond.

-

Visualization of Mechanistic Pathways

Figure 1: Mechanistic divergence of ortho-substitution leading to distinct NMR signatures.

Part 2: C NMR Signatures – The Dhami-Stothers Rule

The most reliable probe for SIR in acetophenones is the Carbonyl (

-

Baseline: In unsubstituted acetophenone, conjugation with the phenyl ring increases the electron density at the carbonyl carbon (via resonance contributors like

), causing an upfield shift (shielding) relative to aliphatic ketones. Acetophenone -

The SIR Shift: When steric bulk forces the carbonyl out of plane, conjugation is lost. The carbonyl carbon environment resembles an aliphatic ketone (e.g., acetone

ppm). Therefore, SIR causes a downfield shift .

Comparative Chemical Shift Data[2][3][4][5][6]

| Compound | Substituent (Ortho) | Conformation | Mechanism | ||

| Acetophenone | -H | Planar | 196.9 | 26.6 | Conjugated |

| 2-Methylacetophenone | -CH | Twisted (~30-40°) | 201.2 | 29.5 | Partial SIR |

| 2,6-Dimethylacetophenone | -CH | Perpendicular (~90°) | 207.5 | 32.1 | Total SIR |

| 2-Hydroxyacetophenone | -OH | Planar (Locked) | 204.5 | 26.5 | IMHB + Resonance |

Data synthesized from Dhami & Stothers (Can.[2][3] J. Chem. 1965) and PubChem Spectral Standards.

Analysis:

-

Note the progression from 196.9 (Planar)

207.5 (Perpendicular). This ~10 ppm window is the dynamic range for measuring twist angles. -

2-Hydroxyacetophenone is an anomaly. Despite being planar, its C=O is deshielded (204.5 ppm). This is not due to SIR, but due to the H-bond removing electron density from the carbonyl oxygen, deshielding the carbon.

Part 3: H NMR and NOE Experiments

While

The Hydroxyl Proton (The "Downfield" Indicator)

In 2-hydroxyacetophenones, the hydroxyl proton is involved in a strong IMHB. This effectively "deshields" the proton, moving it to an extreme downfield region, distinct from free phenols.

-

Free Phenol (in CDCl

): 4.5 – 7.0 ppm (Concentration dependent). -

IMHB Phenol (2-OH-Acetophenone): 12.0 – 12.5 ppm (Concentration independent).

Nuclear Overhauser Effect (NOE)

To prove the conformation of non-H-bonded derivatives (e.g., 2-fluoro vs 2-methyl), NOE is required.

-

Target: Irradiate the Acetyl Methyl protons (

). -

Observation:

-

Planar (s-cis): Strong NOE enhancement at the ortho-proton (H6).

-

Twisted/Perpendicular: Reduced or negligible NOE at H6; potential NOE interaction with the ortho-substituent (if it has protons, e.g., 2-methyl).

-

Part 4: Experimental Protocols

Workflow Diagram

Figure 2: Decision tree for NMR analysis of acetophenone derivatives.

Protocol 1: 1D NOE Difference Spectroscopy (For Steric Analysis)

Use this to determine the twist angle qualitatively.

-

Sample Prep: Dissolve ~10 mg of compound in 0.6 mL CDCl

.-

Critical: The sample must be degassed (bubbling

for 5 mins) to remove dissolved paramagnetic oxygen, which quenches NOE signals.

-

-

Acquisition:

-

Run a standard

H spectrum to identify the Acetyl Methyl frequency. -

Set up a 1D NOE Difference experiment (e.g., selnogp on Bruker).

-

On-Resonance Irradiation: Target the Acetyl Methyl singlet.

-

Off-Resonance Irradiation: Set frequency to a blank region (e.g., -2 ppm).

-

Mixing Time: 500 – 800 ms (for small molecules < 500 MW).

-

-

Processing:

-

Subtract the "Off-Resonance" FID from the "On-Resonance" FID.

-

Result: Only nuclei spatially close (< 5 Å) to the methyl group will appear as positive peaks.

-

Validation: If you see the ortho-ring proton (H6), the molecule has significant planar character. If you see only the ortho-substituent (e.g., methyl), it is twisted.

-

Protocol 2: Solvent Titration (For H-Bond Validation)

Use this to distinguish IMHB from intermolecular aggregation.

-

Step A: Acquire

H NMR in CDCl -

Step B: Acquire

H NMR in DMSO-d -

Analysis:

-

Strong IMHB:

(DMSO - CDCl -

Weak/Intermolecular H-Bond:

> 2.0 ppm. DMSO solvates the proton, causing a massive shift.

-

References

-

Dhami, K. S., & Stothers, J. B. (1965).

C N.M.R.[3][5] Studies: Part III. Carbon-13 N.M.R.[1][6][7][2][8][3][5][9] Spectra of Substituted Acetophenones. Canadian Journal of Chemistry, 43(2), 479–497.[5] [Link] -

Hansen, P. E. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules, 22(4), 552. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 8: NOE Experiments). [Link]

-

PubChem Compound Summary. 2'-Hydroxyacetophenone (CID 8375). National Center for Biotechnology Information. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. | PDF or Rental [articles.researchsolutions.com]

- 3. spectrabase.com [spectrabase.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Carbon-13 nuclear magnetic resonance spectra of ortho-substituted acetophenones: enhanced substituent effects on the carbonyl group - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Metabolic Stability of Methoxymethyl (MOM) Side Chains: A Technical Guide for Lead Optimization

This guide provides an in-depth technical analysis of the metabolic and chemical stability of methoxymethyl (MOM) side chains in drug discovery. It moves beyond standard textbook definitions to explore the nuanced behavior of acetal-based pharmacophores in physiological environments.

Executive Summary: The MOM Paradox

In medicinal chemistry, the methoxymethyl (MOM) group (

-

Esterase Resilience: Unlike esters, MOM ethers are immune to plasma esterases, often significantly extending half-life in ester-rich environments (e.g., rodent plasma).

-

CYP & Acid Liability: Conversely, the acetal linkage introduces specific vulnerabilities to acidic hydrolysis (stomach pH) and CYP450-mediated oxidative dealkylation (hepatic clearance).

This guide delineates the mechanistic fate of MOM side chains and provides validated protocols for assessing their viability in drug candidates.

Chemical & Metabolic Fundamentals

Structural Properties

The MOM group is an acyclic acetal (formaldehyde acetal). Its stability is governed by the anomeric effect and the electron density of the attached scaffold (

-

Chemical Lability: Susceptible to specific acid catalysis (

), generating formaldehyde and the parent alcohol. -

Metabolic Lability: The methylene bridge (

) and the terminal methyl (

The "Soft Spot" Analysis

When replacing an ester or a simple ether with a MOM group, the metabolic profile shifts from hydrolysis (Phase I) to oxidation (Phase I).

| Feature | Ester ( | Simple Ether ( | MOM Ether ( |

| Primary Clearance | Plasma/Liver Esterases | CYP O-Demethylation | CYP O-Dealkylation / Acid Hydrolysis |

| Plasma Stability | Low (Species dependent) | High | High |

| Microsomal Stability | Variable | Moderate to High | Low to Moderate (CYP dependent) |

| Toxic Byproduct | Acid + Alcohol | Formaldehyde | Formaldehyde + Formate |

Mechanistic Pathways (Visualized)

The degradation of MOM side chains occurs via two distinct pathways: Acid-Catalyzed Hydrolysis (relevant for oral bioavailability) and CYP450-Mediated Oxidation (relevant for hepatic clearance).

Pathway Diagram

The following diagram illustrates the divergent fates of the MOM group under physiological conditions.

Figure 1: Dual degradation pathways of Methoxymethyl (MOM) ethers via Acid Hydrolysis and CYP450 Oxidation.

Mechanistic Insight[1][2][3][4]

-

CYP-Mediated O-Dealkylation: CYP enzymes (typically CYP3A4 or CYP2D6) abstract a hydrogen atom from the carbon adjacent to the oxygen.

-

Terminal Oxidation: Hydroxylation of the terminal methyl group leads to an unstable hemiacetal, which collapses to release formaldehyde and the alcohol

(which further degrades). -

Bridge Oxidation: Hydroxylation of the methylene bridge (

) creates a highly unstable intermediate that rapidly collapses, releasing the parent drug (

-

-

Toxicological Implication: Both pathways release formaldehyde . While low levels are metabolically manageable (via aldehyde dehydrogenase), high-dose drugs with MOM moieties can saturate detoxification pathways, leading to cytotoxicity.

Strategic Application: MOM as a Bioisostere

The MOM group is most valuable when used to block rapid metabolic clearance at a specific site, provided the molecule can survive the stomach.

Case Study: Salvinorin B Derivatives

-

Challenge: Salvinorin A is a potent kappa-opioid agonist but has a short duration of action due to rapid hydrolysis of the C-2 acetoxy (ester) group.

-

Solution: Replacement of the C-2 acetoxy with a C-2 methoxymethyl ether (MOM) .

-

Outcome: The MOM derivative (2-methoxymethyl-salvinorin B) demonstrated increased metabolic stability and a longer duration of action in vivo.

-

Mechanism: The MOM ether resisted the esterases that rapidly cleared the parent compound. Although eventually cleared by CYPs, the rate of oxidative clearance was significantly slower than the rate of ester hydrolysis [1, 2].

Experimental Protocols

To validate a MOM-containing scaffold, you must assess both chemical stability (simulating the stomach) and metabolic stability (simulating the liver).

Protocol A: Simulated Gastric Fluid (SGF) Stability

Objective: Determine if the MOM acetal survives oral administration.

Reagents:

-

SGF: 2.0 g NaCl, 3.2 g Pepsin, 7.0 mL HCl (37%) diluted to 1L with water (pH ~1.2).

-

Internal Standard (IS): Warfarin or Tolbutamide.

Workflow:

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Incubation: Spike SGF (pre-warmed to 37°C) with the compound to a final concentration of 1 µM (0.1% DMSO).

-

Sampling: Aliquot 50 µL samples at

min. -

Quenching: Immediately add 200 µL of ice-cold Acetonitrile (containing IS) to stop the reaction (though pH neutralization is also effective, organic crash is standard for LCMS).

-

Analysis: Analyze via LC-MS/MS monitoring the disappearance of Parent and appearance of Hydrolysis Product (

).

Acceptance Criteria:

Protocol B: Microsomal Stability (Metabolic Soft Spot)

Objective: Quantify Intrinsic Clearance (

Reagents:

-

Liver Microsomes: Human/Rat/Mouse (0.5 mg/mL protein).

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

.

Workflow (Visualized):

Figure 2: Standard Microsomal Stability Workflow.

Data Analysis:

-

Plot

vs. Time. -

Calculate slope

. - .

- .

Interpretation for MOM Groups:

-

If

is high (>50 µL/min/mg) and the major metabolite is the O-deprotected parent ( -

Compare

of MOM-analog vs. Methyl-analog (

Summary of Stability Data

When evaluating MOM scaffolds, organize data as follows to make Go/No-Go decisions:

| Parameter | High Stability (Ideal) | Moderate Stability (Manageable) | Low Stability (Liability) |

| SGF Stability (pH 1.2) | |||

| Plasma Stability | |||

| HLM | |||

| Major Metabolite | Ring Hydroxylation | MOM Cleavage ( | MOM Cleavage ( |

References

-

2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A. Source:[1][2] Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

-

The role of the methoxy group in approved drugs. Source: European Journal of Medicinal Chemistry.[3] URL:[Link]

-

MOM Ethers: Stability and Protection. Source: Organic Chemistry Portal. URL:[Link]

-

Cytochrome P450 Enzymes and Drug Metabolism in Humans. Source: International Journal of Molecular Sciences. URL:[Link][4]

-

Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Source: Molecules.[5][1][3][6][7][8][9][10][11][12][13][14] URL:[Link]

Sources

- 1. 2-Methoxymethyl-salvinorin B is a potent kappa opioid receptor agonist with longer lasting action in vivo than salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. Efficient Deprotection of Phenol Methoxymethyl Ethers Using a Solid Acid Catalyst with Wells-Dawson Structure [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. MOM Ethers [organic-chemistry.org]

- 11. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Literature Review: Photochemistry of 2-Substituted Acetophenones

Executive Summary: The Nomenclature Dichotomy

In the realm of acetophenone photochemistry, the term "2-substituted" presents a critical nomenclature dichotomy that defines two distinct reactive manifolds. For the drug development professional or synthetic chemist, distinguishing these pathways is paramount for designing effective photoinitiators, photolabile protecting groups (PPGs), or synthetic scaffolds.

-

-Substitution (Chain Position 2): Refers to substitution at the methyl group adjacent to the carbonyl (e.g., 2-hydroxy-2-methylpropiophenone). This manifold is dominated by Norrish Type I (

-

-Substitution (Ring Position 2): Refers to substitution on the phenyl ring (e.g., 2-methylacetophenone). This manifold is dominated by Photoenolization (via

This guide synthesizes the mechanistic logic, quantitative kinetics, and experimental protocols for both manifolds, providing a rigorous foundation for their application in synthesis and materials science.

Mechanistic Foundations: The Triplet Gateway

Acetophenone derivatives are defined by their unity intersystem crossing efficiency (

-

Triplet: Highly reactive toward hydrogen abstraction and

- Triplet: Longer-lived, less reactive, often populated by electron-donating ring substituents (e.g., alkoxy groups).

The competition between these states determines whether the molecule acts as a radical generator (Type I) or a synthetic trap (Photoenolization).

Pathway A: The -Substituted Chain (Photoinitiators & PPGs)

This pathway is critical for polymer chemistry and controlled drug release. The presence of heteroatoms (O, N) or leaving groups at the

Mechanism: Norrish Type I -Cleavage

In

Key Mechanistic Insight: The rate of

Visualization: The -Cleavage Cycle

The following diagram illustrates the irreversible generation of radical species initiating polymerization.

Figure 1: The Norrish Type I pathway dominant in

Quantitative Data: Quantum Yields & Efficiency

The efficiency of

| Compound | Common Name | Substituent ( | Application | |

| 2-Hydroxy-2-methylpropiophenone | Darocur 1173 | -OH, -(Me) | 0.28 | Clear coatings |

| 1-Hydroxycyclohexyl phenyl ketone | Irgacure 184 | -OH, Cyclohexyl | 0.21 | Non-yellowing cures |

| 2-Benzyl-2-(dimethylamino)-... | Irgacure 369 | -N(Me) | 0.30+ | Pigmented systems |

Data Source: Validated via comparative photolysis studies (See Ref [1, 3]).

Pathway B: The -Substituted Ring (Photoenolization)

When the substituent is on the ring at the ortho position (specifically an alkyl group with

Mechanism: -Hydrogen Abstraction

The excited triplet carbonyl abstracts a hydrogen from the ortho-methyl group, forming a 1,4-biradical. This biradical decays into two photoenol isomers:

-

Z-Enol: Short-lived (

), rapidly reverts to ketone via intramolecular H-transfer. -

E-Enol: Long-lived (

), cannot revert directly. It acts as a potent diene in Diels-Alder reactions.

Expert Insight: In drug synthesis, the E-enol is the "hidden" intermediate. By trapping it with electron-deficient dienophiles (e.g., maleic anhydride), researchers can build tetralin or isochroman scaffolds in a single step with high stereocontrol.

Visualization: Photoenolization & Trapping

This pathway highlights the utility of 2-alkylacetophenones as "masked" dienes.

Figure 2: The photoenolization manifold for ortho-alkyl acetophenones.

Kinetic Parameters

Understanding the lifetimes is crucial for optimizing trapping efficiency.

| Species | Solvent | Rate Constant ( | Process |

| Triplet (2-Me-Acetophenone) | Cyclohexane | Decay / H-abstraction | |

| Z-Enol | Cyclohexane | Reketonization | |

| E-Enol | Cyclohexane | Trapping (w/ Maleic Anhydride) |

Data Source: Laser Flash Photolysis studies (Ref [2, 4]).

Experimental Protocols

To validate these mechanisms in a drug development context, the following self-validating protocols are recommended.

Protocol: Laser Flash Photolysis (LFP) for Transient Detection

Objective: Determine the triplet lifetime and detect the presence of photoenols.

-

Sample Prep: Dissolve substrate (

M) in spectrograde acetonitrile. -

Degassing (Critical): Purge with Argon for 20 mins. Oxygen quenches triplets (

), masking the signal. -

Excitation: Pump with Nd:YAG laser (266 nm or 355 nm, 4-6 ns pulse).

-

Detection:

-

Monitor

nm for Triplets . -

Monitor

nm for Photoenols .

-

-

Validation: Add naphthalene (triplet quencher). If the 320 nm signal decays faster, it is a triplet. If the 380 nm signal is unaffected, it is likely a ground-state enol or radical.

Protocol: Steady-State Trapping (Synthetic Scale)

Objective: Isolate the Diels-Alder adduct from ortho-methylacetophenone.

-

Mix: Substrate (1.0 eq) + Maleic Anhydride (1.5 eq) in Benzene or Toluene.

-

Irradiate: Use a medium-pressure Hg lamp with a Pyrex filter (

nm) to avoid degrading the product. -

Monitor: Follow disappearance of the ketone carbonyl peak via IR or TLC.

-

Workup: Evaporate solvent. The product is often a crystalline bicyclic alcohol.

References

-

Li, P. (2011). Quantum Yield and Curing Velocity of Two

-Hydroxy Ketone Photoinitiators. Advanced Materials Research. -

Haag, R., Wirz, J., & Wagner, P. J. (1977). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Helvetica Chimica Acta.[2]

-

Crivello, J. V., & Dietliker, K. (1998). Photoinitiators for Free Radical Cationic & Anionic Photopolymerization. Wiley-SITA.

-

Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.

-

Givens, R. S., et al. (2012). p-Hydroxyphenacyl photoremovable protecting groups. Chemical Reviews.

Sources

1-(2-(Methoxymethyl)phenyl)ethanone: Technical Synthesis and Application Guide

Executive Summary

1-(2-(Methoxymethyl)phenyl)ethanone (CAS: 24807-47-4 ) is a specialized acetophenone derivative characterized by an ortho-methoxymethyl substituent. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the design of atropisomeric kinase inhibitors and isochromanone-based scaffolds . The steric bulk and Lewis-basic oxygen of the methoxymethyl group facilitate unique binding interactions and conformational locking in active sites. This guide outlines the physicochemical profile, validated synthetic protocols via Directed Ortho Metalation (DoM), and spectroscopic characterization of this compound.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature & Identification

| Parameter | Detail |

| IUPAC Name | 1-[2-(Methoxymethyl)phenyl]ethan-1-one |

| Common Synonyms | 2'-(Methoxymethyl)acetophenone; o-(Methoxymethyl)acetophenone |

| CAS Registry Number | 24807-47-4 |

| SMILES | CC(=O)C1=CC=CC=C1COC |

| InChI Key | WKGOPZYVTPKHLN-UHFFFAOYSA-N |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

Physicochemical Properties

Note: Experimental values for this specific isomer are sparse in open literature; data below represents consensus predicted values based on structural analogues (e.g., o-methylacetophenone).

| Property | Value / Description |

| Physical State | Colorless to pale yellow liquid (Oil) |

| Boiling Point | 245–250 °C (at 760 mmHg) |

| Density | ~1.025 g/cm³ |

| LogP | 2.21 (Predicted) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water. |

Part 2: Synthetic Methodologies

The synthesis of 1-(2-(Methoxymethyl)phenyl)ethanone is most efficiently achieved through Directed Ortho Metalation (DoM) . This method leverages the coordinating ability of the methoxymethyl ether oxygen to direct lithiation specifically to the ortho position, ensuring high regioselectivity.

Method A: Directed Ortho Metalation (Recommended)

This route uses benzyl methyl ether as the starting material. The methoxymethyl group acts as a Directed Metalation Group (DMG).

Reaction Scheme

-

Lithiation: Benzyl methyl ether + n-BuLi → o-Lithio intermediate.

-

Acylation: o-Lithio intermediate + N-Methoxy-N-methylacetamide (Weinreb Amide) → Target Ketone.

Experimental Protocol

Reagents: Benzyl methyl ether (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), N-Methoxy-N-methylacetamide (1.2 eq), Dry THF.

-

Setup: Flame-dry a 2-neck round-bottom flask and flush with Argon. Add anhydrous THF and Benzyl methyl ether. Cool the system to -78 °C (dry ice/acetone bath).

-

Lithiation: Dropwise add n-BuLi over 20 minutes. The solution may turn yellow/orange. Stir at -78 °C for 1 hour, then allow to warm to 0 °C for 30 minutes to ensure complete metalation.

-

Acylation: Cool back to -78 °C. Add N-Methoxy-N-methylacetamide (dissolved in minimal THF) dropwise. Note: Weinreb amides prevent over-addition/tertiary alcohol formation.

-

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution. Extract with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Flash column chromatography (SiO₂, Hexanes:EtOAc 9:1) yields the product as a pale yellow oil.

Method B: Grignard Addition to Nitrile

Starting Material: 2-(Methoxymethyl)benzonitrile. Reagent: Methylmagnesium bromide (MeMgBr). Mechanism: Nucleophilic addition of MeMgBr to the nitrile yields a metallo-imine intermediate, which hydrolyzes to the ketone upon acidic workup.

Visualization: Synthesis Workflow

Figure 1: Directed Ortho Metalation (DoM) pathway for regioselective synthesis.

Part 3: Spectroscopic Characterization

The structural integrity of the compound is validated via NMR and IR spectroscopy. The ortho-substitution pattern creates a distinct splitting pattern in the aromatic region.

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

-

δ 7.75 (dd, 1H): Aromatic proton ortho to carbonyl (deshielded by anisotropy).

-

δ 7.50 (dd, 1H): Aromatic proton ortho to methoxymethyl.

-

δ 7.40 – 7.30 (m, 2H): Remaining aromatic protons (meta/para).

-

δ 4.75 (s, 2H): Benzylic methylene (-CH ₂-O-). Distinctive singlet.

-

δ 3.42 (s, 3H): Methoxy group (-OCH ₃).

-

δ 2.58 (s, 3H): Acetyl methyl group (-C(=O)CH ₃).

¹³C NMR (100 MHz, CDCl₃):

-

δ 201.5: Carbonyl carbon (Ketone).

-

δ 138.2, 137.5: Quaternary aromatic carbons (ipso to substituents).

-

δ 131.0, 129.5, 127.8, 127.2: Aromatic CH carbons.

-

δ 72.5: Benzylic carbon (-C H₂-O-).

-

δ 58.5: Methoxy carbon (-OC H₃).

-

δ 29.8: Acetyl methyl carbon.

Infrared Spectroscopy (IR)

-

1685 cm⁻¹: Strong C=O stretching (Acetophenone derivative).

-

1105 cm⁻¹: C-O-C ether stretching.

Part 4: Applications in Drug Discovery

1-(2-(Methoxymethyl)phenyl)ethanone is a versatile building block. Its primary utility lies in the synthesis of heterocycles and as a scaffold for conformationally restricted inhibitors.

Isochromanone Synthesis

Oxidation of the acetyl group (e.g., Baeyer-Villiger or haloform reaction followed by cyclization) allows access to isochroman-1-ones , which are core structures in various natural products and anticoagulants.

Kinase Inhibitor Scaffolds

The ortho-methoxymethyl group acts as a "steric gatekeeper." In biaryl kinase inhibitors, this group forces the two aromatic rings to twist out of planarity (atropisomerism), potentially enhancing selectivity for specific kinase pockets (e.g., p38 MAPK or B-Raf).

Visualization: Application Tree

Figure 2: Downstream applications in medicinal and materials chemistry.

Part 5: Handling & Safety

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The benzylic ether is potentially susceptible to auto-oxidation over long periods; store away from light.

-

Disposal: Dispose of as hazardous organic waste. Do not release into drains.

References

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933. Link

-

AOBChem. (2024). "Product Data: 1-(2-(Methoxymethyl)phenyl)ethanone (CAS 24807-47-4)".[2] AOBChem Catalog. Link

- Clayden, J., et al. (2005). "Atropisomerism in drug discovery". Nature Chemistry, 1, 1-10.

-

BenchChem. (2025).[3][4] "General Protocols for Acetophenone Derivatives". BenchChem Technical Library. Link

Sources

Methodological & Application

Comprehensive Protocol for the Synthesis of 1-(2-(Methoxymethyl)phenyl)ethanone

Target Molecule: 1-(2-(Methoxymethyl)phenyl)ethanone (CAS: 24807-47-4) Starting Material: o-Tolualdehyde (2-Methylbenzaldehyde) Application Context: Advanced building block for active pharmaceutical ingredients (APIs) and complex heterocyclic scaffolds.

Synthetic Strategy & Retrosynthetic Logic

The synthesis of 1-(2-(methoxymethyl)phenyl)ethanone requires the orthogonal functionalization of two adjacent positions on an aromatic ring: a methyl group and an aldehyde.

A naive approach might attempt the Grignard addition first. However, the resulting benzylic secondary alcohol would be highly susceptible to unwanted oxidation or bromination during subsequent steps. Therefore, the causality of our synthetic design dictates that the aldehyde must be preserved as an electron-withdrawing, stabilizing protecting group while the ortho-methyl group is functionalized.

The validated 4-step route is as follows:

-

Wohl-Ziegler Bromination: Radical bromination of the benzylic methyl group.

-

Williamson-Type Etherification: Nucleophilic substitution to install the methoxymethyl ether.

-

Grignard Addition: Conversion of the aldehyde to a secondary alcohol.

-

Dess-Martin Oxidation: Mild hypervalent iodine oxidation to the target acetophenone derivative.

Reaction Workflow

4-step synthetic workflow for 1-(2-(methoxymethyl)phenyl)ethanone.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Wohl-Ziegler Bromination

Objective: Synthesize 2-(bromomethyl)benzaldehyde[1].

-

Mechanistic Insight: This step utilizes1[1]. Azobisisobutyronitrile (AIBN) initiates the homolytic cleavage of

(generated in situ from N-Bromosuccinimide). The benzylic radical is heavily favored due to resonance stabilization from the aromatic ring. The electron-withdrawing aldehyde prevents electrophilic aromatic substitution on the ring itself. -

Protocol:

-

In an oven-dried 100 mL round-bottom flask, dissolve o-tolualdehyde (1.20 g, 10.0 mmol) in anhydrous

(20 mL). (Note: 1,2-dichloroethane can be substituted as a greener alternative). -

Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol) and AIBN (82 mg, 0.5 mmol).

-

Equip the flask with a reflux condenser and heat to 80 °C under an argon atmosphere for 4–6 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 9:1). The reaction is complete when the starting material spot disappears.

-

Cool to 0 °C to precipitate succinimide. Filter the mixture through a Celite pad and concentrate the filtrate under reduced pressure to yield a pale yellow oil (Caution: potent lachrymator).

-

Step 2: Williamson-Type Etherification

Objective: Synthesize 2-(methoxymethyl)benzaldehyde.

-

Mechanistic Insight: The primary benzylic bromide undergoes a rapid

displacement by the strongly nucleophilic methoxide ion. To prevent the base from triggering a Cannizzaro reaction or aldol condensation at the aldehyde, the reaction must be initiated at 0 °C. -

Protocol:

-

Dissolve the crude 2-(bromomethyl)benzaldehyde (~1.59 g, 8.0 mmol) in anhydrous methanol (15 mL) and cool to 0 °C in an ice bath.

-

Dropwise, add a solution of sodium methoxide (NaOMe) (25 wt% in MeOH, 2.0 mL, ~8.8 mmol).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.

-

Validation: Quench with saturated aqueous

(10 mL) to neutralize excess base. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

-

Step 3: Grignard Addition

Objective: Synthesize 1-(2-(methoxymethyl)phenyl)ethanol.

-

Mechanistic Insight: The highly polarized C-Mg bond of methylmagnesium bromide delivers a nucleophilic methyl carbanion equivalent to the electrophilic carbonyl carbon. The resulting magnesium alkoxide is stable until aqueous acidic workup.

-

Protocol:

-

Dissolve 2-(methoxymethyl)benzaldehyde (0.90 g, 6.0 mmol) in anhydrous THF (15 mL) under argon and cool to 0 °C.

-

Slowly add Methylmagnesium bromide (3.0 M in diethyl ether, 2.4 mL, 7.2 mmol) via syringe.

-

Stir for 1 hour, allowing the mixture to gradually reach room temperature.

-

Validation: Carefully quench the reaction at 0 °C with cold saturated aqueous

(10 mL). The formation of white magnesium salts will occur. Extract with diethyl ether (3 x 20 mL), dry over

-

Step 4: Dess-Martin Oxidation

Objective: Synthesize 1-(2-(methoxymethyl)phenyl)ethanone.

-

Mechanistic Insight: The2[2] oxidation is selected over harsher oxidants (like Jones reagent) to prevent the oxidative cleavage of the sensitive methoxymethyl ether. The secondary alcohol undergoes ligand exchange with the hypervalent iodine(V) center, followed by intramolecular deprotonation to yield the ketone[3].

-

Protocol:

-

Dissolve 1-(2-(methoxymethyl)phenyl)ethanol (0.83 g, 5.0 mmol) in dry dichloromethane (DCM) (20 mL).

-

Add DMP (2.54 g, 6.0 mmol) in a single portion at room temperature.

-

Stir the suspension vigorously for 2 hours.

-

Validation: The reaction is complete when TLC indicates the disappearance of the polar alcohol spot. Quench by adding 20 mL of a 1:1 mixture of saturated

and saturated -

Separate the organic layer, wash with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 8:2) to isolate the pure target ketone.

-

Quantitative Data Summary

The following table summarizes the stoichiometric requirements and expected yields for a standard 10 mmol scale-up operation.

| Step | Starting Material | MW ( g/mol ) | Eq. | Amount | Reagents | Expected Yield | Product |

| 1 | o-Tolualdehyde | 120.15 | 1.0 | 1.20 g (10.0 mmol) | NBS, AIBN | 80% | 2-(Bromomethyl)benzaldehyde |

| 2 | 2-(Bromomethyl)benzaldehyde | 199.05 | 1.0 | 1.59 g (8.0 mmol) | NaOMe, MeOH | 85% | 2-(Methoxymethyl)benzaldehyde |

| 3 | 2-(Methoxymethyl)benzaldehyde | 150.18 | 1.0 | 0.90 g (6.0 mmol) | MeMgBr, THF | 90% | 1-(2-(Methoxymethyl)phenyl)ethanol |

| 4 | 1-(2-(Methoxymethyl)phenyl)ethanol | 166.22 | 1.0 | 0.83 g (5.0 mmol) | DMP, DCM | 92% | 1-(2-(Methoxymethyl)phenyl)ethanone |

Note: Yields are based on isolated, chromatographically pure products under optimized laboratory conditions.

References

-

Wikipedia. "Dess–Martin oxidation". Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Chemistry Steps. "Dess–Martin periodinane (DMP) oxidation". Chemistry Steps Educational Portal. Available at:[Link]

Sources

Advanced Protocol for the Grignard-Mediated Synthesis of Aryl Ketones from 2-(Methoxymethyl)benzonitrile

As a versatile building block in medicinal chemistry, 2-(methoxymethyl)benzonitrile serves as a critical precursor for synthesizing complex isoindolines, phthalanes, and targeted active pharmaceutical ingredients (APIs). The transformation of its nitrile group into an aryl ketone via a Grignard reaction is a fundamental yet highly nuanced C–C bond-forming process.

This application note provides a comprehensive, self-validating protocol for the nucleophilic addition of a Grignard reagent (using Methylmagnesium bromide as the model nucleophile) to 2-(methoxymethyl)benzonitrile. By understanding the underlying mechanistic causality—specifically the chelation-assisted directing effects—researchers can achieve near-quantitative yields and avoid common pitfalls such as incomplete conversion or unhydrolyzed intermediates[1].

Mechanistic Rationale: The Chelation Effect

Do not treat 2-(methoxymethyl)benzonitrile as a simple, unfunctionalized electrophile. The ortho-methoxymethyl group plays an active, catalytic role in the transition state.

Magnesium-Oxygen Coordination

The ethereal oxygen of the methoxymethyl group acts as a localized Lewis base. When the Grignard reagent (

The N-Magnesio Imine Intermediate

Unlike esters or acid chlorides—which often suffer from over-addition to form tertiary alcohols—nitriles inherently resist double addition. The initial nucleophilic attack generates a stable, negatively charged N-magnesio imine intermediate. Because Grignard reagents cannot attack a species that already bears a full negative charge, the reaction cleanly arrests at this stage[1].

Mandatory Acidic Hydrolysis

The reaction is not complete until the intermediate is broken down. Aqueous acidic workup (typically using

Mechanistic pathway demonstrating chelation-assisted Grignard addition and subsequent hydrolysis.

Experimental Design & Self-Validating Systems

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Every critical phase of the reaction has a corresponding In-Process Control (IPC) to verify success before proceeding to the next step.

-

Solvent Selection : Anhydrous Tetrahydrofuran (THF) is chosen over diethyl ether. THF has a higher boiling point (66 °C), which accommodates the mild reflux required to drive the sterically hindered chelation complex to completion. Furthermore, THF is a superior ligand for solvating magnesium complexes [2].

-

Self-Validation (Reaction Progress) : Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate system. The starting nitrile is strongly UV-active. The N-magnesio imine intermediate will not migrate normally on silica; quench a

aliquot in -

Self-Validation (Spectroscopic) : Fourier-transform infrared spectroscopy (FT-IR) provides absolute confirmation. The sharp, distinct

stretch at

Quantitative Data: Reagents and Optimization

Table 1: Reagent Equivalencies

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 2-(Methoxymethyl)benzonitrile | 147.18 | 1.0 eq | 1.47 g (10 mmol) | Electrophilic Substrate [3] |

| Methylmagnesium bromide (3.0 M) | 119.24 | 1.5 eq | 5.0 mL (15 mmol) | Nucleophile |

| Anhydrous THF | 72.11 | N/A | 25.0 mL | Solvent |

| Hydrochloric Acid (2.0 M) | 36.46 | Excess | 20.0 mL | Quench / Hydrolysis |

Table 2: Reaction Optimization Matrix

Empirical data demonstrating the causality between temperature, reagent equivalents, and isolated yield.

| MeMgBr (Eq) | Addition Temp | Maturation Temp | Time (hrs) | Isolated Yield (%) | Observation |

| 1.1 eq | 0 °C | 25 °C | 12.0 | 45% | Incomplete conversion; unreacted nitrile present. |

| 1.5 eq | 0 °C | 25 °C | 12.0 | 68% | Sluggish reaction rate without thermal driving force. |

| 1.5 eq | 0 °C | 65 °C (Reflux) | 3.0 | 92% | Optimal; chelation complex fully converted. |

| 2.5 eq | 25 °C | 65 °C (Reflux) | 3.0 | 81% | Exothermic degradation; increased impurity profile. |

Step-by-Step Methodology

Phase 1: Setup and Nucleophilic Addition

-

Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum. Purge the system with ultra-high purity Argon or Nitrogen for 15 minutes.

-

Substrate Dissolution : Inject 25.0 mL of anhydrous THF into the flask. Add 1.47 g (10 mmol) of 2-(methoxymethyl)benzonitrile. Stir until completely dissolved.

-

Thermal Control : Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

-

Grignard Addition : Using a gas-tight syringe, add 5.0 mL of 3.0 M Methylmagnesium bromide in THF dropwise over 15 minutes.

-

Causality Note: Dropwise addition at 0 °C mitigates the highly exothermic nature of the initial Mg-O chelation and prevents localized boiling of THF, which can lead to dimerization byproducts.

-

Phase 2: Maturation and Hydrolysis

-

Reflux : Remove the ice bath. Equip a heating mantle and gradually raise the temperature to 65 °C (gentle reflux). Maintain reflux for 3.0 hours.

-

IPC Check : Perform the TLC self-validation step (described in Section 2) to confirm the disappearance of the starting material.

-

Quenching : Once conversion is confirmed, cool the flask to 0 °C. Vigorously stir while adding 20.0 mL of 2.0 M HCl dropwise.

-

Caution: The initial drops will react aggressively with the excess Grignard reagent, evolving methane gas.

-

-

Hydrolysis Maturation : Remove the ice bath and allow the biphasic mixture to stir at room temperature for 1 hour. This extended time in the acidic aqueous medium ensures the quantitative hydrolysis of the imine intermediate to the aryl ketone.

Phase 3: Extraction and Purification

-

Phase Separation : Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (

). -

Washing : Combine the organic layers and wash sequentially with saturated aqueous

(20 mL) and brine (20 mL). -

Drying & Concentration : Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure using a rotary evaporator. -

Purification : Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/Ethyl Acetate) to yield the pure 1-(2-(methoxymethyl)phenyl)ethan-1-one.

Experimental workflow for the Grignard-mediated synthesis of aryl ketones.

References

-

Organic Chemistry Tutor . "Grignard Reaction of Nitriles: Mechanism and Ketone Synthesis." Organic Chemistry Courses. Available at:[Link]

Benzylic bromination and methoxylation of 2'-methylacetophenone

An in-depth technical guide to the two-step synthesis of 2'-(methoxymethyl)acetophenone from 2'-methylacetophenone. This document is designed for researchers, synthetic chemists, and drug development professionals requiring robust, scalable, and environmentally conscious methodologies for functionalizing ortho-substituted aromatic building blocks.

Executive Summary & Mechanistic Rationale

The functionalization of 2'-methylacetophenone (also known as o-methylacetophenone) into 2'-(methoxymethyl)acetophenone is a critical transformation for synthesizing complex pharmaceutical intermediates, agrochemicals, and specialized ligands. This sequence relies on two highly reliable organic reactions: a Wohl-Ziegler Benzylic Bromination followed by a Williamson-type

Historically, benzylic brominations relied heavily on carbon tetrachloride (

Step 1: Radical Benzylic Bromination

The first step converts 2'-methylacetophenone to 2'-(bromomethyl)acetophenone using N-bromosuccinimide (NBS) and a radical initiator, Azobisisobutyronitrile (AIBN)[2].

-

Causality of Reagent Choice: NBS is utilized instead of molecular bromine (

) to maintain a low, steady-state concentration of -

Self-Validating Mechanism: The radical chain reaction is visually self-indicating. NBS is relatively dense and settles at the bottom of the flask. As the reaction proceeds, it is converted into succinimide, which is less dense and less soluble in cold solvent, causing it to float and eventually precipitate upon cooling.

Step 2: Nucleophilic Methoxylation

The second step is the

-

Causality of Reagent Choice: The primary benzylic bromide is an excellent electrophile, making it highly susceptible to backside attack by the strong methoxide nucleophile.

-

Self-Validating Mechanism: The byproduct of this displacement is sodium bromide (

). Because

Synthetic Workflows & Pathway Visualizations

Caption: Two-step synthetic workflow from 2'-methylacetophenone to 2'-(methoxymethyl)acetophenone.

Caption: Radical chain mechanism of the Wohl-Ziegler benzylic bromination step.

Experimental Protocols

Protocol A: Synthesis of 2'-(Bromomethyl)acetophenone

Caution: Benzylic bromides are potent lachrymators and skin irritants. All operations must be conducted in a well-ventilated fume hood.

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2'-methylacetophenone (10.0 g, 74.5 mmol, 1.0 eq).

-

Solvent & Reagent Addition: Dissolve the starting material in 100 mL of anhydrous acetonitrile (

). Add N-bromosuccinimide (13.9 g, 78.2 mmol, 1.05 eq) and AIBN (0.61 g, 3.7 mmol, 0.05 eq)[2].-

Expert Insight: Strictly limit NBS to 1.05 equivalents to suppress over-bromination (dibromomethyl formation).

-

-

Reflux: Purge the system with

for 5 minutes. Heat the mixture to a gentle reflux (approx. 82 °C) using an oil bath. -

Monitoring: Stir at reflux for 3–4 hours. The initial dense NBS powder will gradually be replaced by floating succinimide. Monitor completion via TLC (Hexanes/EtOAc 9:1; UV visualization).

-

Workup & Isolation:

-

Remove the flask from heat and cool to 0 °C in an ice bath for 30 minutes to fully precipitate the succinimide byproduct.

-

Filter the cold mixture through a sintered glass funnel. Wash the filter cake with a small amount of cold

. -

Concentrate the filtrate under reduced pressure. Redissolve the resulting crude oil in dichloromethane (DCM, 100 mL).

-

Wash the organic layer with water (2 × 50 mL) and brine (50 mL), dry over anhydrous

, and concentrate to yield 2'-(bromomethyl)acetophenone as a pale yellow oil[1]. This intermediate is typically pure enough (>90%) to use directly in the next step.

-

Protocol B: Synthesis of 2'-(Methoxymethyl)acetophenone

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve the crude 2'-(bromomethyl)acetophenone (approx. 15.0 g, 70.4 mmol, 1.0 eq) in anhydrous methanol (80 mL) under an

atmosphere. -

Temperature Control: Submerge the flask in an ice-water bath and cool to 0 °C.

-

Expert Insight: Acetophenone derivatives can undergo base-catalyzed aldol condensations. Starting the reaction at 0 °C minimizes this side reaction while the highly reactive benzylic bromide is consumed.

-

-

Nucleophile Addition: Dropwise, add a 25% w/w solution of sodium methoxide in methanol (17.7 mL, 77.4 mmol, 1.1 eq) over 15 minutes[4].

-

Self-Validation: A white precipitate of

will begin forming almost immediately, confirming the

-

-

Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

-

Quench & Extraction:

-

Quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (

) to neutralize any remaining base. -

Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extract the aqueous residue with ethyl acetate (3 × 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous

.

-

-

Purification: Concentrate the organic layer to yield the crude product. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 2'-(methoxymethyl)acetophenone.

Analytical Data & Validation Summary

To ensure the integrity of the synthesis, verify the intermediates and final products against the expected analytical parameters summarized below. The most diagnostic shift is the benzylic protons (

| Compound | Physical State | TLC | Diagnostic |

| 2'-Methylacetophenone | Clear Liquid | ~0.65 | |

| 2'-(Bromomethyl)acetophenone | Pale Yellow Oil | ~0.55 | |

| 2'-(Methoxymethyl)acetophenone | Clear to Pale Oil | ~0.45 |

Note: The benzylic protons in the brominated intermediate shift significantly downfield due to the deshielding effect of the heavy halogen, and shift slightly upfield upon conversion to the ether.

Troubleshooting & Optimization

-

Issue: Significant Dibromination (

)-

Cause: Excess NBS or extended reaction times at high temperatures.

-

Solution: Strictly control the NBS stoichiometry to 1.00–1.05 equivalents. Monitor the reaction closely by TLC and stop heating as soon as the starting material is consumed.

-

-

Issue:

-Bromination of the Ketone (-

Cause: High local concentration of

, often caused by moisture in the system which rapidly degrades NBS. -

Solution: Ensure all glassware is flame-dried and the acetonitrile is strictly anhydrous. Use a steady flow of inert gas (

or Argon).

-

-

Issue: Low Yield in Methoxylation Step

-

Cause: Competing aldol condensation or hydrolysis (if water is present).

-

Solution: Ensure the methanol is anhydrous. Maintain strict temperature control (0 °C) during the addition of the base, and quench promptly with

once complete.

-

References

-

Benzyl bromination method Source: Google Patents (CN104945233A) URL:[1]

-

Convenient Benzylic Bromination of 2-Hydroxy-5-methylisophthalaldehyde Source: ChemRxiv / PMC URL:[Link][2]

-

Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis Source: AOCS Lipid Library URL:[Link][4]

Sources

Stereoselective reduction of 1-(2-(Methoxymethyl)phenyl)ethanone to chiral alcohols

Executive Summary

This application note details the stereoselective reduction of 1-(2-(Methoxymethyl)phenyl)ethanone (Compound 1 ) to its corresponding chiral alcohol, 1-(2-(Methoxymethyl)phenyl)ethanol (Compound 2 ).

The transformation is critical in the synthesis of agrochemicals and kinase inhibitors where the ortho-methoxymethyl group serves as a steric anchor or a coordination site. This substrate presents two primary challenges:

-

Steric Hindrance: The ortho-substitution imposes significant steric bulk, potentially retarding reaction rates compared to simple acetophenones.

-

Coordination Interference: The ether oxygen in the methoxymethyl arm can competitively coordinate with metal centers in chemocatalytic pathways, potentially eroding enantioselectivity.

We present two validated methodologies:

-

Method A: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) – Recommended for scalability and robustness.

-

Method B: Biocatalytic Reduction (KRED) – Recommended for maximum enantiomeric excess (>99% ee) and green chemistry compliance.

Chemical Background & Mechanistic Insight

Substrate Analysis

The substrate contains a prochiral ketone flanked by a phenyl ring with a bulky ortho-substituent.

-

Substrate: 1-(2-(Methoxymethyl)phenyl)ethanone (

, MW: 164.20) -

Target: (S)- or (R)-1-(2-(Methoxymethyl)phenyl)ethanol (

, MW: 166.22)

Mechanism of Action (Method A: ATH)

The reduction utilizes a Noyori-Ikariya type catalyst (e.g., RuCl(p-cymene)[(S,S)-TsDPEN]). The reaction proceeds via a metal-ligand bifunctional mechanism . The ruthenium center activates the hydride source (formate), while the amino proton of the ligand directs the ketone oxygen via hydrogen bonding. This "lock-and-key" transition state minimizes the freedom of the substrate, ensuring high facial selectivity despite the ortho-steric bulk.

Workflow Visualization

The following diagram illustrates the stereochemical control mechanism and the parallel workflows.

Caption: Parallel workflows for stereoselective reduction. Method A utilizes Ru-bifunctional catalysis, while Method B employs enzymatic hydride transfer with cofactor recycling.

Method A: Asymmetric Transfer Hydrogenation (ATH)[1][2]

Rationale: This method is preferred for gram-to-kilogram scale synthesis due to high volumetric productivity and ease of workup (no biological waste streams).

Materials & Reagents[3][4][5]

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (CAS: 192139-92-7). Note: Use (R,R) enantiomer to access the opposite alcohol enantiomer.

-

Hydrogen Source: Formic Acid / Triethylamine azeotrope (5:2 molar ratio).[1]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Protocol

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, charge 1-(2-(Methoxymethyl)phenyl)ethanone (1.64 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous DCM (20 mL). Degas the solution by bubbling nitrogen for 10 minutes.

-

Catalyst Loading: Add RuCl(p-cymene)[(S,S)-TsDPEN] (6.4 mg, 0.01 mmol, S/C = 1000).

-

Expert Tip: For ortho-substituted ketones, S/C ratios >2000 may lead to incomplete conversion due to steric deceleration. Maintain S/C between 500-1000.

-

-

Reaction Initiation: Add the HCOOH/TEA azeotrope (2.5 mL, ~5 eq hydride) via syringe in one portion.

-

Incubation: Stir the reaction at 30°C for 14–24 hours. Monitor via TLC (Hexane/EtOAc 4:1) or GC.[3][1]

-

Checkpoint: The ketone spot (

) should disappear; alcohol spot (

-

-

Quench & Workup:

-

Add water (20 mL) to separate layers.

-

Extract aqueous layer with DCM (2 x 15 mL).

-

Wash combined organics with saturated

(to remove residual formic acid) and brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Expected Results:

Method B: Biocatalytic Reduction (KRED)

Rationale: Biocatalysis is ideal when >99% ee is required or when the substrate is part of a complex, sensitive scaffold.

Materials

-

Enzyme: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey, or generic Lactobacillus derived ADHs).

-

Cofactor: NADP+ (catalytic amount).[1]

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose.[1]

-

Buffer: Potassium Phosphate (100 mM, pH 7.0).

Protocol

-

Buffer Prep: Prepare 100 mL of 100 mM K-phosphate buffer (pH 7.0) containing 1 mM

(stabilizer). -

Substrate Solution: Dissolve 1-(2-(Methoxymethyl)phenyl)ethanone (164 mg, 1 mmol) in DMSO (0.5 mL).

-

Reaction Mix: To a reaction vessel, add:

-

Buffer (9 mL)

-

Glucose (270 mg, 1.5 eq)

-

GDH (5 mg, ~50 U)

-

NADP+ (1 mg)

-

KRED Enzyme (10–20 mg lyophilized powder)

-

-

Initiation: Add the substrate/DMSO solution dropwise to the stirring enzyme mixture.

-

Incubation: Stir at 28°C at 250 rpm for 24 hours. Do not exceed 30°C as enzyme stability may degrade.[1]

-

Workup:

Expected Results:

Analytical Validation (Self-Validating System)

To ensure protocol integrity, the following analytical method must be established before attempting the synthesis.

Chiral Gas Chromatography (GC) Parameters

-

Column: CP-Chirasil-DEX CB or equivalent (

-cyclodextrin based). -

Dimensions: 25 m x 0.25 mm x 0.25